molecular formula C7H11N3O2 B13619279 methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate

methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate

Cat. No.: B13619279
M. Wt: 169.18 g/mol
InChI Key: LZTVOPAWYHNZCW-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate: is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a copper or iron-containing catalyst, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product yield and purity. Safety measures are also critical due to the potential hazards associated with the reagents and intermediates used in the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or other enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate
  • Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate
  • Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate

Uniqueness: Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The position of the amino group and the ester functionality can lead to distinct interactions with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-10-4-5/h3-4,6H,2,8H2,1H3,(H,9,10)

InChI Key

LZTVOPAWYHNZCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CNN=C1)N

Origin of Product

United States

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